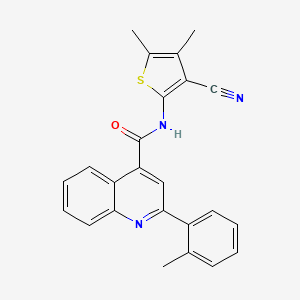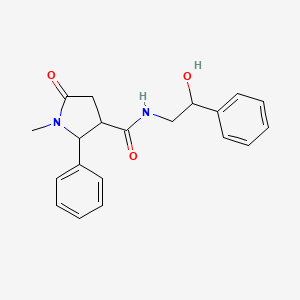![molecular formula C17H16F2N4OS B6040988 1-[(2,6-difluorophenyl)methyl]-N-(1-thiophen-2-ylpropan-2-yl)triazole-4-carboxamide](/img/structure/B6040988.png)
1-[(2,6-difluorophenyl)methyl]-N-(1-thiophen-2-ylpropan-2-yl)triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 1-[(2,6-difluorophenyl)methyl]-N-(1-thiophen-2-ylpropan-2-yl)triazole-4-carboxamide involves several steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction is known for its mild and functional group-tolerant conditions . The industrial production of this compound typically involves the use of high-purity reagents and stringent reaction conditions to ensure the desired product’s quality and yield .
化学反応の分析
1-[(2,6-Difluorophenyl)methyl]-N-(1-thiophen-2-ylpropan-2-yl)triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
科学的研究の応用
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: It serves as a tool for investigating biological pathways and enzyme interactions.
Medicine: Rufinamide is primarily used as an antiepileptic drug for treating Lennox-Gastaut syndrome.
Industry: It is utilized in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 1-[(2,6-difluorophenyl)methyl]-N-(1-thiophen-2-ylpropan-2-yl)triazole-4-carboxamide involves modulation of sodium channels in the brain. By stabilizing the inactive state of these channels, the compound reduces neuronal excitability and prevents seizure propagation. The exact molecular targets and pathways involved are still under investigation .
類似化合物との比較
1-[(2,6-Difluorophenyl)methyl]-N-(1-thiophen-2-ylpropan-2-yl)triazole-4-carboxamide is unique due to its specific structure and mechanism of action. Similar compounds include:
Carbamazepine: Another antiepileptic drug with a different structure and mechanism.
Lamotrigine: Shares some pharmacological properties but differs in chemical structure.
Topiramate: Used for similar medical conditions but has a distinct chemical makeup.
This compound’s uniqueness lies in its triazole ring and the specific substitutions on the phenyl and thiophene rings, which contribute to its distinct pharmacological profile.
特性
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]-N-(1-thiophen-2-ylpropan-2-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N4OS/c1-11(8-12-4-3-7-25-12)20-17(24)16-10-23(22-21-16)9-13-14(18)5-2-6-15(13)19/h2-7,10-11H,8-9H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLJXUHFKCSKFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)NC(=O)C2=CN(N=N2)CC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(cyclohexylmethyl)piperidin-3-yl]-3-(2-oxoazepan-1-yl)propanamide](/img/structure/B6040908.png)
![2-[(3-chloro-2-thienyl)carbonyl]-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6040919.png)
![1-[2-Methoxy-5-[[(3-methoxyphenyl)methyl-methylamino]methyl]phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol](/img/structure/B6040920.png)
![1-[5-(methoxymethyl)-2-furoyl]-3-[2-(4-methoxyphenyl)ethyl]piperidine](/img/structure/B6040934.png)

![4-({[6-(1-azepanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}methyl)-1-ethyl-2-pyrrolidinone](/img/structure/B6040950.png)
![3-BROMO-N'-[(3E)-6-BROMO-5-METHYL-2-OXO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE](/img/structure/B6040955.png)

![3-ethyl-4-[5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1-methyl-2-piperazinone](/img/structure/B6040970.png)
![ethyl 1-(3-cyclohexen-1-ylcarbonyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B6040972.png)
![4-{4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]piperazin-1-yl}-2-methylquinoline](/img/structure/B6040975.png)
![6-(2-chlorophenyl)-N-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6040994.png)
![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-2-(2-pyridinyl)acetamide](/img/structure/B6041008.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-6-methyl-N-(tetrahydro-2-furanylmethyl)-2-pyridinecarboxamide](/img/structure/B6041010.png)
